3-(5-Chlorothiophen-2-yl)-propenoic acid
Overview
Description
3-(5-Chlorothiophen-2-yl)-propenoic acid is a biochemical compound with the molecular formula C7H7ClO2S and a molecular weight of 190.65 . It appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The molecular structure of 3-(5-Chlorothiophen-2-yl)-propenoic acid consists of a propenoic acid group attached to a 5-chlorothiophene ring . The exact structure can be determined using techniques such as CHN analysis, FTIR, and H1 NMR .Physical And Chemical Properties Analysis
The physical state of 3-(5-Chlorothiophen-2-yl)-propenoic acid is solid, and it should be stored at room temperature . Its boiling point is predicted to be around 303.2°C at 760 mmHg, and it has a predicted density of approximately 1.4 g/cm³ .Safety And Hazards
The safety data sheet for a related compound, 3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle the compound with appropriate safety precautions, including avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling . Similar precautions would likely apply to 3-(5-Chlorothiophen-2-yl)-propenoic acid.
properties
IUPAC Name |
(E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFVPRMULXJDEN-DUXPYHPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Cl)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chlorothiophen-2-yl)prop-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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